An In-depth Technical Guide to 2-Bromomethyl-1,4-benzodioxane: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to 2-Bromomethyl-1,4-benzodioxane: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromomethyl-1,4-benzodioxane is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid 1,4-benzodioxane scaffold, coupled with the reactive bromomethyl group, makes it an attractive starting material for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery, with a focus on its role as a precursor to adrenergic and serotonin receptor ligands.
Core Chemical Properties
The fundamental chemical and physical properties of 2-Bromomethyl-1,4-benzodioxane are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| CAS Number | 2164-34-3 | [1] |
| Appearance | Colorless to light yellow or light orange clear liquid | [2] |
| Boiling Point | 250-251 °C | [3] |
| Density | 1.533 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5720 | [3] |
| Purity | ≥ 97% | [3] |
| Storage Conditions | Store at room temperature | [2] |
Synthesis of 2-Bromomethyl-1,4-benzodioxane
The synthesis of 2-Bromomethyl-1,4-benzodioxane is typically achieved through the bromination of its corresponding alcohol precursor, 2-Hydroxymethyl-1,4-benzodioxane.
Experimental Protocol: Synthesis of 2-Bromomethyl-1,4-benzodioxane
This protocol details the conversion of 2-Hydroxymethyl-1,4-benzodioxane to the target compound using dibromotriphenylphosphorane.
Materials:
-
2-Hydroxymethyl-1,4-benzodioxane (17.9 g, 107 mmol)
-
Acetonitrile (200 mL)
-
Dibromotriphenylphosphorane (50 g, 119 mmol)
-
Ether/Hexane (1:1 mixture)
Procedure:
-
In a suitable reaction vessel, dissolve 2-Hydroxymethyl-1,4-benzodioxane in acetonitrile.
-
Add dibromotriphenylphosphorane to the solution.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
To the resulting residue, add a 1:1 mixture of ether and hexane to precipitate triphenylphosphine oxide.
-
Remove the triphenylphosphine oxide by filtration.
-
Evaporate the solvent from the filtrate to yield 2-Bromomethyl-1,4-benzodioxane as a brownish solid. This material is often used in subsequent steps without further purification.[4]
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dioxane ring, and the bromomethyl group.
-
Aromatic Protons: A complex multiplet in the range of δ 6.8-7.0 ppm.
-
Dioxane Ring Protons:
-
The methine proton (CH-O) is expected to appear as a multiplet around δ 4.5-4.7 ppm.
-
The methylene protons (CH₂-O) will likely appear as two separate multiplets between δ 4.0 and 4.4 ppm due to their diastereotopic nature.
-
-
Bromomethyl Protons (CH₂Br): A doublet of doublets or a multiplet is expected around δ 3.5-3.7 ppm.
For comparison, the ¹H NMR spectrum of the parent 1,4-benzodioxan shows signals at δ 6.85 ppm (m, 4H, aromatic) and δ 4.18 ppm (s, 4H, O-CH₂-CH₂-O).[5]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Aromatic Carbons: Signals are expected in the region of δ 115-145 ppm.
-
Dioxane Ring Carbons:
-
The methine carbon (CH-O) should appear around δ 70-75 ppm.
-
The methylene carbon (CH₂-O) is expected around δ 65-70 ppm.
-
-
Bromomethyl Carbon (CH₂Br): A signal is anticipated in the range of δ 30-35 ppm.
The ¹³C NMR spectrum of 6-bromo-1,4-benzodioxane shows aromatic signals at approximately δ 115, 118, 122, 125, 142, and 144 ppm, with the dioxane carbons at δ 64 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ether): Two bands expected in the range of 1000-1300 cm⁻¹ (asymmetric and symmetric stretching).
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
Electron impact mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Major Fragments:
-
Loss of a bromine radical (M⁺ - Br) to give a fragment at m/z 149.
-
Loss of the bromomethyl group (M⁺ - CH₂Br) resulting in a fragment at m/z 135.
-
Cleavage of the dioxane ring can lead to various smaller fragments.
-
Reactivity and Applications in Drug Development
The presence of the bromomethyl group makes 2-Bromomethyl-1,4-benzodioxane an excellent electrophile for Sₙ2 reactions. This reactivity is widely exploited in the synthesis of pharmaceuticals by introducing various nucleophiles to build more complex molecular architectures.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general framework for the reaction of 2-Bromomethyl-1,4-benzodioxane with a generic nucleophile.
Materials:
-
2-Bromomethyl-1,4-benzodioxane (1.0 eq)
-
Nucleophile (e.g., amine, phenol, thiol) (1.1 - 2.2 eq)
-
Base (e.g., K₂CO₃, NaH, Et₃N) (if necessary)
-
Solvent (e.g., Acetonitrile, DMF, THF)
Procedure:
-
Dissolve 2-Bromomethyl-1,4-benzodioxane in a suitable anhydrous solvent in a reaction flask.
-
Add the nucleophile and, if required, a base.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.[7]
Role in the Synthesis of Adrenergic and Serotonin Receptor Ligands
The 1,4-benzodioxane moiety is a key pharmacophore in a number of clinically significant drugs that target adrenergic and serotonin receptors.[8][9] 2-Bromomethyl-1,4-benzodioxane is a pivotal intermediate in the synthesis of these compounds.
Adrenergic Receptor Antagonists
The 1,4-benzodioxane nucleus is a core component of several α-adrenergic receptor antagonists, such as WB-4101 and its analogues.[10] These compounds are valuable pharmacological tools for studying the cardiovascular system and have potential therapeutic applications in conditions like hypertension. The synthesis of these molecules often involves the reaction of 2-Bromomethyl-1,4-benzodioxane with an appropriate amine-containing side chain.
Serotonin Receptor Ligands
Derivatives of 1,4-benzodioxane have also shown significant activity as ligands for various serotonin (5-HT) receptor subtypes, including 5-HT₁A.[4][9] These receptors are implicated in the pathophysiology of depression and anxiety. The synthetic versatility of 2-Bromomethyl-1,4-benzodioxane allows for the systematic modification of the molecule to optimize its affinity and selectivity for specific serotonin receptor subtypes, aiding in the development of novel CNS-active drugs.
Safety and Handling
2-Bromomethyl-1,4-benzodioxane is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
2-Bromomethyl-1,4-benzodioxane is a valuable and reactive intermediate in organic and medicinal chemistry. Its straightforward synthesis and the electrophilic nature of its bromomethyl group provide a reliable platform for the construction of diverse molecular libraries. The established importance of the 1,4-benzodioxane scaffold in targeting key physiological receptors underscores the continued relevance of this compound in the pursuit of novel and effective therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the chemical potential of 2-Bromomethyl-1,4-benzodioxane in their drug discovery and development endeavors.
References
- 1. 2-Bromomethyl-1,4-benzodioxane | C9H9BrO2 | CID 98333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11.1 Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1‑Adrenergic and 5‑HT1A Receptor Binding Sites Recognition [pubblicazioni.unicam.it]
- 3. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers [mdpi.com]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Benzodioxan(493-09-4) 1H NMR spectrum [chemicalbook.com]
- 6. 6-BROMO-1,4-BENZODIOXANE(52287-51-1) 13C NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pharmacological evaluation of some WB4101 analogues bearing a naphthodioxanic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

